

"2-(5-Nitropyridin-2-yl)ethanamine" chemical structure and bonding

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Compound of Interest

Compound Name: 2-(5-Nitropyridin-2-yl)ethanamine

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An In-depth Technical Guide to **2-(5-Nitropyridin-2-yl)ethanamine**: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and key physicochemical properties of **2-(5-Nitropyridin-2-yl)ethanamine**. This compound is a valuable building block in medicinal and agricultural chemistry due to the presence of a reactive nitropyridine ring and a nucleophilic ethylamine side chain.^{[1][2]} This document consolidates available data on its synthesis, spectroscopic properties, and potential applications, offering a foundational resource for researchers in organic synthesis and drug discovery.

Chemical Structure and Properties

2-(5-Nitropyridin-2-yl)ethanamine, with the CAS number 503540-39-4, possesses a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol.^{[2][3][4]} The structure consists of a pyridine ring substituted with a nitro group at the 5-position and an ethanamine group at the 2-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.^[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-(5-Nitropyridin-2-yl)ethanamine**.

Property	Value	Reference(s)
CAS Number	503540-39-4	[3][4]
Molecular Formula	C7H9N3O2	[2][3]
Molecular Weight	167.17 g/mol	[2][3][4]
IUPAC Name	2-(5-nitropyridin-2-yl)ethanamine	[3]
Purity	Typically ≥95%	[2]

Bonding and Molecular Structure

The molecular structure of **2-(5-Nitropyridin-2-yl)ethanamine** is characterized by the interplay of the aromatic pyridine ring, the strongly electron-withdrawing nitro group, and the flexible ethylamine side chain.

- Pyridine Ring:** The pyridine ring is an aromatic heterocycle. The nitrogen atom in the ring is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring.
- Nitro Group:** The nitro group at the 5-position is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This group deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.
- Ethanamine Side Chain:** The ethylamine group attached at the 2-position is a nucleophilic and basic functional group. The nitrogen atom possesses a lone pair of electrons, making it a site for protonation and reaction with electrophiles.
- Intramolecular Interactions:** The molecule has the potential for intramolecular hydrogen bonding between the amino group of the side chain and the nitro group or the ring nitrogen,

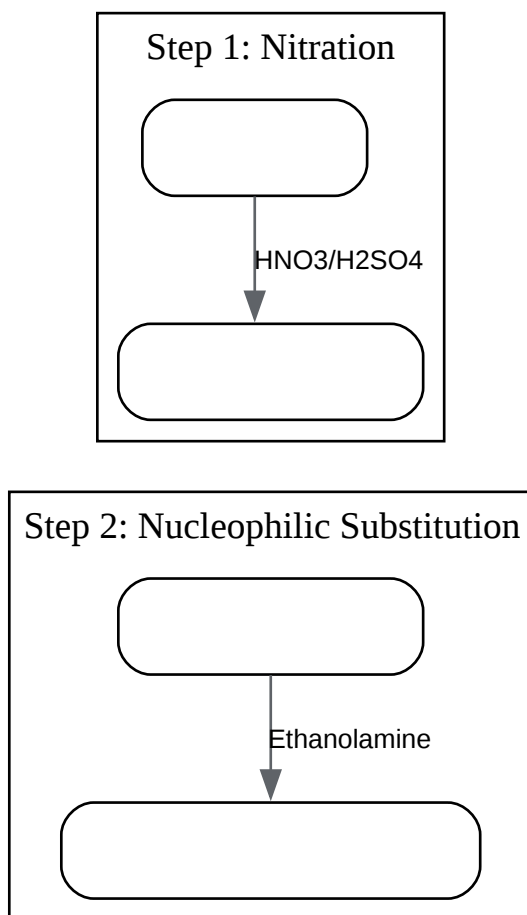
which could influence its conformation and reactivity.

Synthesis

A plausible and common synthetic route to **2-(5-Nitropyridin-2-yl)ethanamine** involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with an appropriate amine-containing nucleophile. A likely precursor is 2-chloro-5-nitropyridine, which is commercially available.^[5]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-chloropyridine.



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Caption: Proposed two-step synthesis of **2-(5-Nitropyridin-2-yl)ethanamine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.^[6]

Step 1: Synthesis of 2-chloro-5-nitropyridine

- To a stirred mixture of concentrated sulfuric acid, add 2-chloropyridine dropwise while maintaining the temperature below 10 °C.
- Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to the reaction mixture, keeping the temperature below 30 °C.
- After the addition is complete, heat the mixture to 90-100 °C and maintain for 2-3 hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
- Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.

Step 2: Synthesis of **2-(5-Nitropyridin-2-yl)ethanamine**

- Dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or acetonitrile.
- Add an excess of ethanolamine to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to yield **2-(5-Nitropyridin-2-yl)ethanamine**.

Spectroscopic Characterization (Expected)

While specific spectra for **2-(5-Nitropyridin-2-yl)ethanamine** are not readily available in the provided search results, the expected spectroscopic features can be inferred from data on similar compounds like 2-amino-5-nitropyridine and N-ethyl-5-nitropyridin-2-amine.^{[7][8][9][10][11]}

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethylamine side chain.

- **Pyridine Protons:** Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine.
- **Ethylamine Protons:** Two signals in the aliphatic region, likely triplets, corresponding to the two methylene groups of the ethyl chain (e.g., -CH₂-N and -CH₂-Py). A broad singlet for the amine (-NH₂) protons may also be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

- **Pyridine Carbons:** Five signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the ring nitrogen would be significantly deshielded.
- **Ethylamine Carbons:** Two signals in the aliphatic region (typically δ 30-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretch (amine)	3300-3500 (two bands for primary amine)
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-2960
N-O stretch (nitro)	1500-1550 (asymmetric) and 1300-1370 (symmetric)
C=C and C=N stretch (aromatic ring)	1400-1600

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.17 g/mol). Fragmentation patterns would likely involve the loss of the nitro group, the ethylamine side chain, or parts thereof.

Applications in Research and Development

Nitropyridine derivatives are recognized as important intermediates in the synthesis of biologically active molecules.[1][12] **2-(5-Nitropyridin-2-yl)ethanamine**, with its dual functionality, serves as a versatile precursor for the synthesis of more complex heterocyclic systems with potential applications in:

- **Drug Discovery:** As a scaffold for developing novel therapeutic agents with potential antitumor, antibacterial, and antifungal activities.[1]
- **Agrochemicals:** In the synthesis of new herbicides and insecticides.[1]
- **Materials Science:** As a building block for functional organic materials.

The presence of the primary amine allows for a wide range of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, further expanding its synthetic utility.

Conclusion

2-(5-Nitropyridin-2-yl)ethanamine is a key heterocyclic compound with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its chemical structure, bonding, a plausible synthetic route with an experimental protocol, and expected spectroscopic characteristics. The information presented herein should serve as a valuable resource for scientists working with this and related nitropyridine derivatives.

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